molecular formula C10H10FN B14133139 1-Ethyl-5-fluoro-1H-indole

1-Ethyl-5-fluoro-1H-indole

Cat. No.: B14133139
M. Wt: 163.19 g/mol
InChI Key: WCAWTVQSWZHXTE-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-fluoro-1H-indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials would include 5-fluoro-2-nitrobenzaldehyde and ethylamine. The reaction typically occurs under reflux conditions with an acid catalyst such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-fluoro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The fluorine atom enhances the compound’s binding affinity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

  • 1-Methyl-5-fluoro-1H-indole
  • 1-Ethyl-5-chloro-1H-indole
  • 1-Ethyl-5-bromo-1H-indole

Comparison: 1-Ethyl-5-fluoro-1H-indole is unique due to the presence of both an ethyl group and a fluorine atom, which confer distinct chemical and biological properties. Compared to 1-Methyl-5-fluoro-1H-indole, the ethyl group increases lipophilicity and membrane permeability. The fluorine atom, compared to chlorine or bromine, enhances metabolic stability and binding affinity to biological targets .

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

1-ethyl-5-fluoroindole

InChI

InChI=1S/C10H10FN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2H2,1H3

InChI Key

WCAWTVQSWZHXTE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)F

Origin of Product

United States

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